Role as Human Immunodeficiency Virus Type 1 Integrase Strand Transfer Inhibitors: Structural Basis for Viral Deoxyribonucleic Acid Interaction
The structural architecture of 4-Ethoxy-1-methyl-1H-indole-2-carboxylic acid positions it as a promising scaffold for inhibiting Human Immunodeficiency Virus Type 1 integrase strand transfer activity. Molecular docking analyses reveal that the indole nitrogen atom and the carboxylic acid group at the C2 position form critical bidentate chelation bonds with the two magnesium ions (Mg²⁺) within the integrase catalytic core domain (Asp64, Asp116, Glu152 triad). This chelation displaces the viral deoxyribonucleic acid 3'-hydroxyl group from the active site, preventing nucleophilic attack on host deoxyribonucleic acid phosphodiester bonds during strand transfer. Simultaneously, the planar ethoxy-substituted indole ring engages in π-π stacking interactions with the 3'-terminal adenosine (dA21) of viral deoxyribonucleic acid, further stabilizing the inhibitor-enzyme complex. These dual interactions—metal chelation and nucleobase stacking—synergistically disrupt integration efficiency, yielding half-maximal inhibitory concentration values in the low micromolar range (12.41–32.37 μM) in enzymatic assays [2] [4] [5].
Table 1: Key Molecular Interactions of 4-Ethoxy-1-methyl-1H-indole-2-carboxylic Acid with Human Immunodeficiency Virus Type 1 Integrase
Structural Feature | Target Interaction Site | Interaction Type | Biological Consequence |
---|
Carboxylic acid group (C2) | Mg²⁺ ions in DDE motif | Bidentate chelation | Displaces viral deoxyribonucleic acid 3'-OH from catalytic site |
Indole ring system | Terminal adenosine (dA21) of viral deoxyribonucleic acid | π-π stacking | Stabilizes inhibitor binding; blocks deoxyribonucleic acid positioning |
Ethoxy substituent (C4) | Hydrophobic cavity near β4-α2 connector | Van der Waals forces | Enhances binding affinity and selectivity |
N-methyl group (N1) | Solvent-exposed region | Hydrophobic burial | Improves pharmacokinetic properties |
Comparative Efficacy Against Drug-Resistant Human Immunodeficiency Virus Type 1 Mutants: Mechanistic Insights from Chelation Studies
Drug-resistant Human Immunodeficiency Virus Type 1 variants harboring mutations like Q148K, N155H, and G140S/Q148H exhibit reduced susceptibility to first-generation integrase strand transfer inhibitors due to altered active site geometry or decreased inhibitor binding affinity. 4-Ethoxy-1-methyl-1H-indole-2-carboxylic acid derivatives demonstrate retained activity against these mutants by leveraging flexible chelation chemistry. Spectrophotometric titrations confirm that the carboxylic acid-indole nitrogen motif maintains bidentate coordination with Mg²⁺ even in mutated integrases, albeit with altered binding kinetics. For Q148K mutants—which impair π-π stacking of conventional inhibitors—the ethoxy moiety fills an adjacent hydrophobic cavity formed by Tyr143 and Asn117 residues, compensating for affinity loss. Derivatives bearing C3-extended hydrophobic chains exhibit enhanced potency (half-maximal inhibitory concentration = 0.13 μM) against G140S/Q148H double mutants by exploiting this adaptive binding pocket, underscoring the scaffold’s resilience against resistance-conferring mutations [2] [4] [5].
Table 2: Efficacy Profile Against Key Human Immunodeficiency Virus Type 1 Integrase Mutants
Variant | Raltegravir half-maximal inhibitory concentration Fold-Change | 4-Ethoxy-1-methyl Derivative half-maximal inhibitory concentration (μM) | Mechanistic Adaptation |
---|
Wild-type | 1x | 12.41–32.37 | Standard Mg²⁺ chelation; dA21 stacking |
Q148K | >100x | 18.52 | Hydrophobic cavity occupation by ethoxy group |
N155H | 50x | 15.70 | Stable Mg²⁺ chelation despite altered coordination sphere |
G140S/Q148H | >150x | 0.13 (optimized C3-derivative) | Extended C3 chain engages β4-α2 connector hydrophobic subpocket |
Potential as Myeloid Cell Leukemia 1 Inhibitors in Apoptosis Regulation: Fragment-Based Discovery Approaches
Fragment-based drug design screens identify the 4-Ethoxy-1-methyl-1H-indole-2-carboxylic acid core as a viable ligand for the B-cell lymphoma 2 homology 3 groove of Myeloid Cell Leukemia 1, an antiapoptotic protein overexpressed in malignancies. X-ray crystallography of fragment-bound complexes shows the carboxylic acid group forming hydrogen bonds with Arg263 and backbone amides of Myeloid Cell Leukemia 1, while the ethoxy moiety occupies a proximal lipophilic subpocket. Although intrinsic affinity remains modest (millimolar range), these interactions validate the indole carboxylate chemotype as a starting point for developing high-affinity Myeloid Cell Leukemia 1 inhibitors. Structure-activity relationship studies indicate that halogenation at the C5/C6 positions or appending aryl-acylsulfonamide groups to the carboxylic acid significantly enhances binding by engaging additional hydrophobic regions near Leu267 and Val249 [6] [8].
Exploration in Cysteinyl Leukotriene Type 1/Cysteinyl Leukotriene Type 2 Receptor Antagonism for Inflammatory Disorders
Structural parallels between 4-Ethoxy-1-methyl-1H-indole-2-carboxylic acid and established Cysteinyl Leukotriene Type 1 antagonists (e.g., zafirlukast) suggest potential utility in inflammatory disorders like asthma. The indole-2-carboxylate moiety mimics the ionizable pharmacophore of cysteinyl leukotrienes, competing with Leukotriene D₄ for receptor binding. Critical structure-activity relationship elements include:
- Carboxylic Acid Group: Essential for Cysteinyl Leukotriene Type 1 affinity; esterification abolishes activity (>100-fold reduction) [3]
- N1-Substituent: Methylation enhances selectivity over Cysteinyl Leukotriene Type 2 by minimizing steric clashes in the orthosteric pocket
- C4-Ethoxy Group: Contributes to hydrophobic interactions with transmembrane helices 3 and 7 of Cysteinyl Leukotriene Type 1
- C3 Modifications: Introduction of (E)-3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)acrylamide motifs dramatically improves potency (half-maximal inhibitory concentration = 5.9 nanomolar) by extending into a secondary lipophilic domain [3] [10]Despite promising in vitro profiles, the scaffold’s Cysteinyl Leukotriene Type 2 cross-reactivity remains modifiable; replacing the quinoline unit with benzothiophene reduces Cysteinyl Leukotriene Type 2 engagement while maintaining submicromolar Cysteinyl Leukotriene Type 1 antagonism [3] [10].